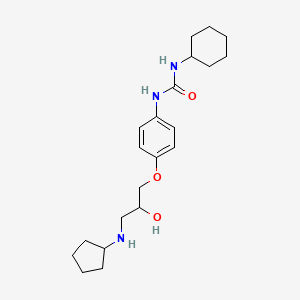
N-Cyclohexyl-N'-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclohexyl-N’-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea is a complex organic compound that belongs to the class of ureas
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylamine with phenyl isocyanate to form N-cyclohexyl-N’-phenylurea. This intermediate is then reacted with 3-(cyclopentylamino)-2-hydroxypropyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclohexyl-N’-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
N-Cyclohexyl-N’-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of N-Cyclohexyl-N’-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Cyclohexyl-N’-(3-(4-morpholinyl)propyl)urea
- N-Cyclohexyl-N’-(1-(hydroxymethyl)propyl)urea
- N-Cyclohexyl-N’-(4-hydroxyphenyl)urea
Uniqueness
N-Cyclohexyl-N’-(4-(3-(cyclopentylamino)-2-hydroxypropoxy)phenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Propiedades
Número CAS |
38651-99-9 |
|---|---|
Fórmula molecular |
C21H33N3O3 |
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[4-[3-(cyclopentylamino)-2-hydroxypropoxy]phenyl]urea |
InChI |
InChI=1S/C21H33N3O3/c25-19(14-22-16-6-4-5-7-16)15-27-20-12-10-18(11-13-20)24-21(26)23-17-8-2-1-3-9-17/h10-13,16-17,19,22,25H,1-9,14-15H2,(H2,23,24,26) |
Clave InChI |
NYYSFOJJGVOLRP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OCC(CNC3CCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






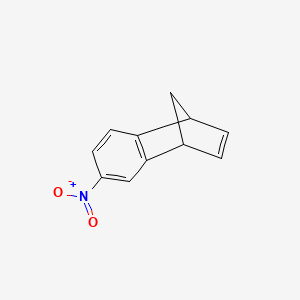
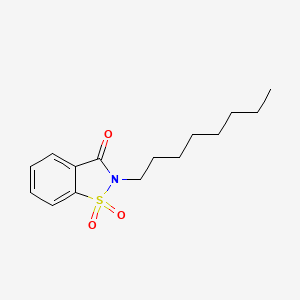
![9-Methylidenebicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14657855.png)
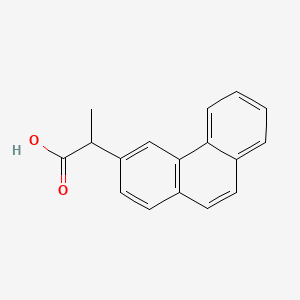
![4-[(Pyrrolidine-1-carbothioyl)sulfanyl]morpholine](/img/structure/B14657861.png)

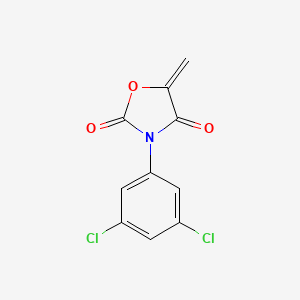
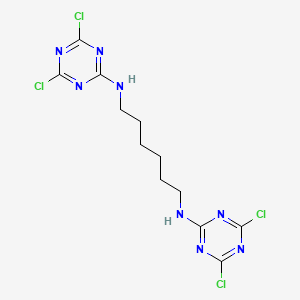
![10-[Bromo(4-methoxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14657884.png)

